N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Description
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a 2-phenyl-1,3-oxazol-5-yl group and at the 2-position with a cyclohexylamine moiety. This structure combines a pyrimidine scaffold, known for its role in medicinal chemistry, with a 1,3-oxazole ring, which enhances electronic and steric properties.
Properties
CAS No. |
647030-96-4 |
|---|---|
Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H20N4O/c1-3-7-14(8-4-1)18-21-13-17(24-18)16-11-12-20-19(23-16)22-15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,20,22,23) |
InChI Key |
IRXCCWFOPLGDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the oxazole ring, followed by its attachment to the pyrimidine core. The cyclohexyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions (e.g., C-4 or C-6). In analogous compounds, chlorine substituents on pyrimidine react with amines under mild conditions:
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Example : 4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine reacts with cyclohexylamine in DMF/DIPEA at room temperature, yielding N-cyclohexyl derivatives with 77–84% efficiency .
-
Conditions :
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Solvent: Anhydrous DMF
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Catalyst: DIPEA (N,N-diisopropylethylamine)
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Temperature: 20–25°C
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Cycloaddition and Ring-Opening Reactions
The oxazole moiety participates in [3+2] cycloaddition reactions. For structurally related oxazolo[5,4-d]pyrimidines:
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Cyclization : Oxazole rings form via nucleophilic attack on nitrile or imidate groups. Primary amines (e.g., ethylamine) induce cyclization by removing ethoxyethylidene groups, forming pyrimidine rings .
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Tautomerism : The oxazole-pyrimidine system exhibits amine-imine tautomerism, with ΔG trans(298) = 10.748 kcal·mol⁻¹ favoring the amine form .
Oxidation
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Pyrimidine Ring : Susceptible to oxidation at electron-deficient positions. No direct data exists for this compound, but analogous pyrimidines form N-oxides under strong oxidizing conditions (e.g., H₂O₂/AcOH).
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Cyclohexyl Group : Oxidation with KMnO₄/H₂SO₄ could yield cyclohexanone or adipic acid derivatives.
Reduction
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Oxazole Ring : Catalytic hydrogenation (H₂/Pd-C) opens the oxazole to form diamino alcohols.
Acid-Base Reactions
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Amine Group : The cyclohexylamine moiety acts as a base, forming salts with acids (e.g., HCl).
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Pyrimidine N-Atoms : Participate in hydrogen bonding, as shown in X-ray studies of related compounds .
Comparative Reaction Data
Mechanistic Insights
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Steric/Kinetic Control : Reactions with secondary amines (e.g., N,N-diethylamine) favor acetamidine byproducts (e.g., N′-cyanooxazolylacetamidines) due to higher thermodynamic stability of oxazolo-pyrimidines .
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Solvent Effects : Polar aprotic solvents (e.g., NMP) enhance nucleophilicity in cyclization steps .
Scientific Research Applications
Anticancer Properties
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine has been studied for its potential anticancer properties. Research indicates that compounds containing oxazole and pyrimidine derivatives can inhibit various cancer cell lines. For instance, a related study on oxazole derivatives demonstrated selective inhibition against carbonic anhydrases associated with cancer, suggesting that similar compounds may exhibit potent anticancer activity .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC₅₀ values in the micromolar range, demonstrating significant anticancer activity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1 | MCF-7 | 0.65 |
| 2 | HeLa | 2.41 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as phosphoinositide 3-kinases (PI3Ks). These enzymes are crucial in cell signaling pathways that regulate cell growth and survival. Inhibitors targeting these pathways are valuable in cancer therapy .
Case Study: PI3K Inhibition
Research demonstrated that modifications to the phenyl ring in similar compounds led to improved inhibition of PI3K activity. The introduction of specific substituents enhanced binding affinity, indicating a potential pathway for developing more effective anticancer agents .
Drug Development
The compound's unique structure makes it a candidate for further development into pharmaceuticals targeting various diseases, particularly cancers associated with c-KIT mutations. The c-KIT receptor is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .
Case Study: c-KIT Inhibition
In studies focused on c-KIT inhibitors, compounds with similar structural characteristics to this compound showed effectiveness against GISTs, suggesting that this compound could be further explored for its therapeutic potential against this type of cancer .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it might inhibit certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Ring Variations : Replacement of the 1,3-oxazole with isoxazole () or thiazole () alters electronic properties and binding affinity. Thiazole-containing analogs (e.g., CDK4/6 inhibitors in ) show enhanced kinase inhibition due to sulfur’s polarizability .
Substituent-Driven Activity Modifications
- Aryl vs. Alkyl Amines : Compounds with aryl amines (e.g., 3-nitrophenyl in ) exhibit stronger π-π interactions with target proteins, while alkylamines like cyclohexyl may enhance metabolic stability .
Heterocyclic Ring Modifications
- 1,3-Oxazole vs. 1,3,4-Oxadiazole : describes N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine, where the oxadiazole ring improves thermal stability but reduces ring strain compared to oxazole .
- 1,3-Thiazole Derivatives : Thiazole-containing analogs () demonstrate higher dipole moments, influencing solubility and target engagement .
Biological Activity
N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H19N3O
- Molecular Weight : 295.36 g/mol
- CAS Number : 71263683
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting carbonic anhydrases (CAs), particularly hCA IX and hCA II, which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that certain derivatives exhibit nanomolar inhibitory activity against these enzymes .
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The observed IC50 values indicate significant potency, with some derivatives achieving sub-micromolar concentrations .
- Induction of Apoptosis : Flow cytometry assays have revealed that this compound can induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascades, leading to programmed cell death .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| Cytotoxicity | U937 | 2.41 | Caspase activation leading to cell death |
| Inhibition of hCA IX | - | 0.089 | Enzyme inhibition |
| Inhibition of hCA II | - | 0.75 | Enzyme inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cell lines. It was found that derivatives of N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amines exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to cell cycle arrest at the G0-G1 phase, indicating a potential for further development as an anticancer agent .
Case Study 2: Selective Carbonic Anhydrase Inhibition
Another research effort focused on the selective inhibition of carbonic anhydrases by this compound. The results indicated that certain derivatives could inhibit hCA IX at picomolar concentrations while sparing non-cancerous cells, suggesting a favorable therapeutic window for cancer treatment .
Q & A
Q. What synthetic strategies are employed for preparing N-Cyclohexyl-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine and its structural analogs?
Methodological Answer: The synthesis of pyrimidine-oxazole hybrids typically involves:
- Cyclization reactions : Cyclodesulfurization of thiosemicarbazides using POCl₃ or other dehydrating agents to form oxazole rings (e.g., 1,3-oxazol-5-yl derivatives) .
- Cross-coupling reactions : Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups to the pyrimidine core. For example, 2-aminopyrimidine derivatives can be functionalized via palladium-catalyzed couplings .
- Mannich reactions : To introduce amine substituents, as seen in the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines .
Start with 2-amino-5-iodopyrimidine.
Perform Sonogashira coupling with terminal alkynes (e.g., hex-1-yne) using PdCl₂(PPh₃)₂ and CuI as catalysts.
Purify via column chromatography (yields >90%, confirmed by HRMS and NMR).
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Use SHELXL () for small-molecule refinement. For example, dihedral angles between pyrimidine and oxazole rings can confirm spatial orientation (e.g., 12.8° deviation observed in similar structures) .
- Spectroscopy :
- ¹H/¹³C NMR : Detect aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and amine protons (δ 5.5–6.5 ppm).
- IR : Confirm oxazole C=N stretches (~1600 cm⁻¹) and pyrimidine C-N vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular weight (e.g., C₁₉H₂₀N₄O requires m/z 320.1634) .
Q. Table 1: Key Spectral Data from Analogous Compounds
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Pyrimidine C-H | 8.2–8.5 (¹H) | 3050 (C-H stretch) |
| Oxazole C=N | - | 1590–1620 |
| Cyclohexyl CH₂ | 1.2–2.1 (¹H) | 2850–2960 (C-H) |
Advanced Research Questions
Q. How can researchers design experiments to evaluate its kinase inhibitory activity?
Methodological Answer:
- Cell-based assays : Measure cytotoxicity (e.g., GI₅₀ values) using MTT assays. For example, aurora kinase inhibitors like CYC116 () showed IC₅₀ values <10 nM .
- Biochemical assays : Use ATP-binding competition assays with recombinant kinases (e.g., Aurora A/B).
- Structural optimization : Introduce para-substituents on the aniline moiety to enhance selectivity (e.g., morpholine groups increased Aurora B inhibition by 3-fold) .
Critical Parameters:
- Dose-response curves : Test 5–7 concentrations (0.1–100 µM) to calculate IC₅₀.
- Selectivity profiling : Compare activity across kinase panels (e.g., >50 kinases screened to avoid off-target effects).
Q. How to resolve contradictions in reported biological activity data (e.g., variable anticancer potency)?
Methodological Answer:
- Structural analogs : Modify substituents to improve solubility (e.g., replace cyclohexyl with polar groups). highlights that sulfonamide derivatives showed activity only in specific cancer lines (GI₅₀ >100 µM in others), suggesting target-specific mechanisms .
- Crystallographic analysis : Compare binding modes using protein-ligand co-crystals. For example, hydrogen bonding between pyrimidine N1 and kinase hinge regions correlates with potency .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP pockets. Adjust synthetic routes based on computational insights .
Q. What computational approaches predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use PyMOL or Schrödinger Suite to simulate ligand-receptor interactions. For example, morpholine-substituted thiazoles in showed π-π stacking with Phe144 of Aurora A .
- ADMET prediction : Tools like SwissADME assess logP (target <5), bioavailability (≥30%), and CYP450 inhibition risks.
- MD simulations : Run 100-ns trajectories (e.g., GROMACS) to evaluate binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
